5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Description
The compound 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic morpholine-proline chimera core (2-oxa-5-azabicyclo[2.2.1]heptane) fused to a pyridine ring substituted with a cyclopentyloxy group and a carbonyl moiety. This structure imposes conformational rigidity, enhancing target selectivity in drug design . The bicyclic core is derived from 4R-hydroxy-L-proline, enabling stereochemical control during synthesis .
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(18-9-14-7-12(18)10-20-14)11-5-6-15(17-8-11)21-13-3-1-2-4-13/h5-6,8,12-14H,1-4,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXMDHMZRGAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the subsequent functionalization of the pyridine ring. Common reagents used in these reactions include cyclopentanol, pyridine derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure, studied for its potential applications in medicinal chemistry. It features a 2-oxa-5-azabicyclo[2.2.1]heptane core, functionalized with a cyclopentyloxy group and a pyridine carbonyl moiety.
Basic Information
- Molecular Formula: The molecular formula is not provided, but the molecular weight is approximately 274.31 g/mol.
- Structure: It belongs to the class of bicyclic amines and is a pyridine derivative due to the pyridine ring.
Potential Applications
This compound has potential applications in:
- Drug design
- Pharmaceutical research
This compound is an intriguing area of study within organic chemistry and pharmacology, holding promise for future therapeutic developments based on its unique structural features and reactivity profiles.
Chemical Reactions
This compound can participate in various chemical reactions due to its functional groups:
- Reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yields and selectivity.
Mechanism of Action
The mechanism of action of 5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Structure : Shares the bicyclic morpholine core but replaces the cyclopentyloxy-carbonyl group with a formyl (-CHO) substituent.
- Relevance : Demonstrates the versatility of the bicyclic scaffold for functionalization, though the absence of the cyclopentyloxy group reduces lipophilicity .
b. Bridged Morpholine Derivatives (e.g., Loline Alkaloids)
- Structure : Natural alkaloids with a 2-oxa-5-azabicyclo[2.2.1]heptane core but lacking pyridine or cyclopentyl substituents.
- Relevance : Highlight the scaffold’s biological relevance in plant defense mechanisms and insecticidal activity .
c. Bicyclic β-Lactams (e.g., Penicillin Derivatives)
Physicochemical Properties
Key Research Findings
Conformational Advantage : The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold reduces entropic penalties in protein binding, improving drug selectivity .
Synthetic Challenges : Functionalization at the C-3 position (e.g., cyclopentyloxy-pyridine attachment) requires precise stoichiometry to avoid byproducts .
Data Table: Structural and Functional Comparison
| Feature | Target Compound | 6-{2-Oxa...-carbaldehyde | Loline Alkaloid | Bicyclic β-Lactam |
|---|---|---|---|---|
| Core Structure | 2-Oxa-5-azabicyclo[2.2.1] | 2-Oxa-5-azabicyclo[2.2.1] | 2-Oxa-5-azabicyclo[2.2.1] | 4-Thia-1-azabicyclo[3.2.0] |
| Key Substituents | Pyridine, cyclopentyloxy | Pyridine, formyl | None | β-Lactam, pivalamido |
| Bioactivity | Predicted GABA modulation | Synthetic intermediate | Insecticidal | Antibacterial |
| Synthetic Yield | ~60% | 68% | Not reported | <40% |
| Reference |
Biological Activity
5-[6-(cyclopentyloxy)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This bicyclic structure, characterized by the integration of a pyridine moiety and a unique azabicyclic framework, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring substituted with a cyclopentyloxy group.
- An oxabicyclo[2.2.1]heptane core.
The molecular formula is , with a molecular weight of approximately 247.29 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The presence of the pyridine ring enhances its affinity for certain receptors, potentially modulating neurotransmitter systems and inflammatory pathways.
Pharmacological Effects
Research has indicated that compounds similar to this compound exhibit:
- Antimicrobial Activity : In vitro studies have shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, as evidenced by reductions in cytokine production in cell culture models.
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, possibly through modulation of neurotransmitter release and receptor activity.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound inhibited the growth of specific bacterial strains, indicating potential as an antimicrobial agent .
- Another investigation focused on its anti-inflammatory effects, revealing that it significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .
- Animal Models :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
